6-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound that features a pyrazole ring substituted with three methyl groups and an amino carbonyl group attached to a cyclohexene carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the 1,3,5-trimethyl-1H-pyrazole core. This can be achieved through the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-{[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced forms of the compound with modified functional groups .
Scientific Research Applications
6-{[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives have shown potential in biological assays and as probes for studying biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 6-{[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylpyrazole: A simpler pyrazole derivative with similar structural features.
Pyrazolone derivatives: Compounds with a pyrazole ring and additional functional groups, used in pharmaceuticals.
Cyclohexene carboxylic acids: Compounds with a cyclohexene ring and carboxylic acid functionality, used in various chemical syntheses
Uniqueness
6-{[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID is unique due to its combination of a pyrazole ring with a cyclohexene carboxylic acid moiety, providing distinct chemical and biological properties that are not found in simpler or more common derivatives .
Properties
Molecular Formula |
C14H19N3O3 |
---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
6-[(1,3,5-trimethylpyrazol-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H19N3O3/c1-8-12(9(2)17(3)16-8)15-13(18)10-6-4-5-7-11(10)14(19)20/h4-5,10-11H,6-7H2,1-3H3,(H,15,18)(H,19,20) |
InChI Key |
PGTFZDSBMNWFNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2CC=CCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.